molecular formula C15H10N2O2 B11865946 Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate CAS No. 838823-88-4

Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate

Cat. No.: B11865946
CAS No.: 838823-88-4
M. Wt: 250.25 g/mol
InChI Key: CYAHBGZGAJGHJB-UHFFFAOYSA-N
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Description

Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,1-a]isoquinoline core substituted with a cyano group at position 1 and a methyl ester at position 2. This scaffold is structurally related to bioactive marine alkaloids like Lamellarin D, which exhibit antitumor and topoisomerase I inhibitory properties . The compound’s cyano group and ester functionality influence its electronic properties, solubility, and biological interactions, making comparative studies with analogous derivatives critical for structure-activity relationship (SAR) analyses.

Properties

CAS No.

838823-88-4

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate

InChI

InChI=1S/C15H10N2O2/c1-19-15(18)13-8-11(9-16)14-12-5-3-2-4-10(12)6-7-17(13)14/h2-8H,1H3

InChI Key

CYAHBGZGAJGHJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2N1C=CC3=CC=CC=C32)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate typically involves a multi-step process. One common method includes the three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids in anhydrous acetonitrile under microwave irradiation at 130°C . This method is efficient and yields the desired product in moderate quantities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.

    Industry: Although not widely used industrially, its unique properties make it valuable for specialized applications in material science and organic electronics.

Mechanism of Action

The mechanism by which Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. It has been shown to act as a topoisomerase inhibitor, interfering with DNA replication and transcription processes . This mechanism is particularly relevant in its potential anti-cancer activity.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The pyrrolo[2,1-a]isoquinoline core is common among analogs, but substituent variations significantly alter physicochemical and biological profiles:

Compound Name Substituents Key Structural Features
Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate 1-CN, 3-COOCH₃ Electron-withdrawing cyano enhances polarity
Ethyl 2-fluoropyrrolo[2,1-a]isoquinoline-3-carboxylate 2-F, 3-COOCH₂CH₃ Fluorine increases electronegativity and metabolic stability
Ethyl 2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate 2-Ph, 3-COOCH₂CH₃, 5,6-dihydro Saturated 5,6-bond induces a boat conformation; phenyl enhances hydrophobic interactions
Methyl 5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate 3-COOCH₃, 5,6-dihydro Scaffold for Lamellarin D analogs; open lactone form improves synthetic flexibility
Ethyl 1,2-dimethylpyrrolo[2,1-a]isoquinoline-3-carboxylate 1-CH₃, 2-CH₃, 3-COOCH₂CH₃ Methyl groups reduce polarity, potentially increasing membrane permeability

Key Observations :

  • Electron-withdrawing groups (e.g., CN, F) enhance polarity and may improve binding to polar enzyme active sites.
  • Hydrophobic substituents (e.g., phenyl, methyl) favor interactions with lipophilic targets or cellular membranes.
  • Saturation of the 5,6-bond (dihydro derivatives) alters ring conformation, affecting molecular rigidity and docking compatibility .

Analog-Specific Routes

  • Ethyl 2-fluoropyrrolo[2,1-a]isoquinoline-3-carboxylate: Fluorination via electrophilic substitution or late-stage fluorination reagents .
  • Dihydro derivatives : Partial hydrogenation using catalysts like Pd/C or transfer hydrogenation .
  • Morpholine-containing analogs : Post-functionalization via nucleophilic substitution or reductive amination .

Yield Comparison :

  • Microwave-assisted methods achieve yields of 24–44% for Lamellarin analogs .
  • Fluorinated derivatives require stringent conditions, often resulting in moderate yields (48–64%) .

Cytotoxicity Profiles

Compound Cell Line (IC₅₀, μM) Notable Activity
This compound Data pending Expected topoisomerase I inhibition based on Lamellarin D analogs
Lamellarin D open-lactone analogs MDA-MB-231: 0.5–2.0; HT-29: 1.5–3.0 Potent cytotoxicity via topoisomerase I inhibition
Ethyl 2-phenyl-dihydro derivative Not reported Structural studies suggest potential DNA intercalation
2-Fluoroethyl ester Not reported Fluorine may enhance blood-brain barrier penetration

SAR Trends :

  • Cyanogroup: Likely critical for hydrogen bonding with enzyme targets (e.g., topoisomerase I).
  • Aryl substituents : Bulky groups (e.g., phenyl) improve intercalation but may reduce solubility.
  • Dihydro core : Conformational rigidity could enhance binding specificity .

Solubility and Stability

  • Cyano derivatives: Higher polarity improves aqueous solubility but may reduce plasma protein binding.
  • Fluorinated analogs : Enhanced metabolic stability due to C-F bond resistance to oxidation .
  • Methyl/ethyl esters : Ester hydrolysis in vivo can generate carboxylic acids, altering bioavailability .

Biological Activity

Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate (CAS Number: 838823-88-4) is a compound belonging to the pyrrolo[2,1-a]isoquinoline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H10_{10}N2_2O2_2
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 838823-88-4

The structure of this compound features a fused pyrrole and isoquinoline ring system, which is crucial for its biological activity.

Biological Activity Overview

Cytotoxic Activity :
Research indicates that compounds within the pyrrolo[2,1-a]isoquinoline class exhibit significant cytotoxic properties against various cancer cell lines. This compound is hypothesized to act through mechanisms similar to other derivatives in this class.

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by structural modifications. Key findings include:

  • Hydroxyl Groups : The presence of hydroxyl groups at specific positions (e.g., C-8 and C-20) enhances cytotoxicity by facilitating interactions with topoisomerase enzymes, which are critical targets in cancer therapy .
  • Methylation Effects : Methylation at certain positions can reduce activity. For instance, modifications at the C-7–OH or C-8–OH positions typically decrease cytotoxicity .

Cytotoxicity Studies

CompoundCell LineIC50_{50} (nM)Mechanism of Action
Lam-DHCT11614Topoisomerase I inhibition
ZL3A5493Induction of apoptosis
ZL1HepG215Topoisomerase I inhibition
This compoundTBDTBD

Note: IC50_{50} values indicate the concentration required to inhibit cell growth by 50%.

Case Studies and Research Findings

Recent studies have highlighted the promising potential of this compound in cancer treatment:

  • High-throughput Screening : In a study focusing on apoptosis induction in breast cancer cells (T47D), derivatives similar to this compound showed EC50_{50} values as low as 0.053 µM, indicating potent activity against these cells while demonstrating less efficacy against colon cancer cell lines like HCT116 .
  • Mechanistic Insights : The compound's mechanism involves stabilizing the DNA-topoisomerase I complex, leading to DNA damage and subsequent apoptosis in cancer cells. This dual action—targeting both mitochondrial pathways and nuclear DNA—suggests a multifaceted approach to inducing cell death in resistant cancer types .

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